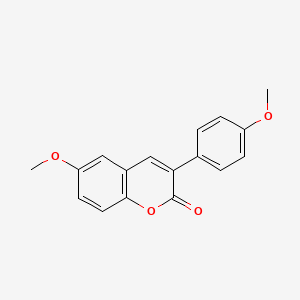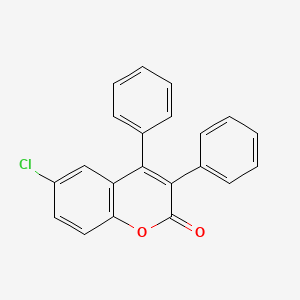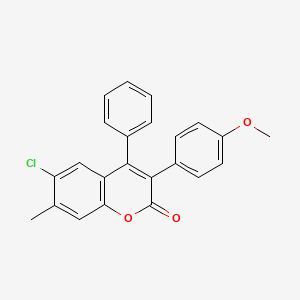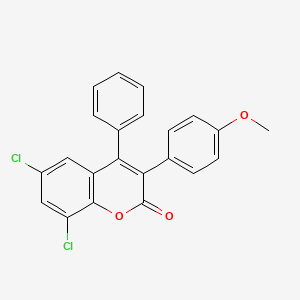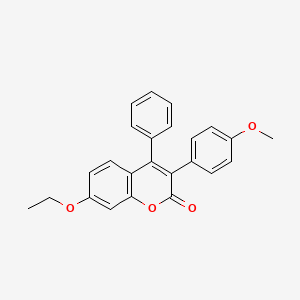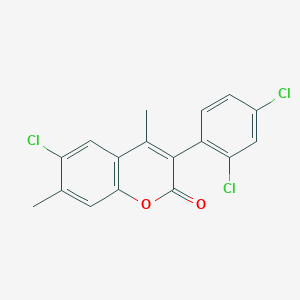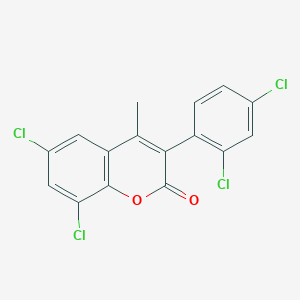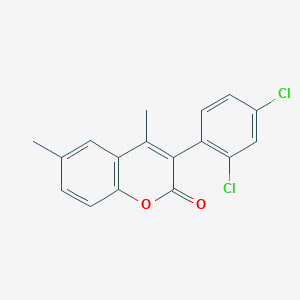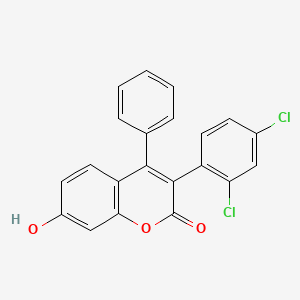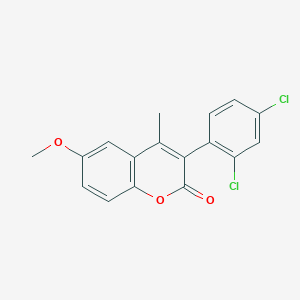![molecular formula C14H7ClF3N3O B3041291 5-(2-Chloro-4-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 266692-21-1](/img/structure/B3041291.png)
5-(2-Chloro-4-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(2-Chloro-4-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H7ClF3N3O and its molecular weight is 325.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Anticancer Agents
5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a compound structurally related to 5-(2-Chloro-4-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, has been identified as a novel apoptosis inducer, showing potential as an anticancer agent. It exhibits activity against breast and colorectal cancer cell lines but is inactive against other cancer cell lines. Notably, the presence of a pyridyl group and a substituted five-member ring is crucial for its activity. This compound's target has been identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Synthesis and Structural Characterization
Studies on the synthesis of N-heterocyclic compounds, including derivatives of 1,2,4-oxadiazole, have shown hypocholesterolemic activities. This includes derivatives like 3-[4-(1-ethoxycarbonyl-1-methylethoxy) phenyl]-5-(3-pyridyl)-1, 2, 4-oxadiazole, which exhibit considerable hypocholesterolemic activities (Yurugi et al., 1973).
Antimicrobial Properties
A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds in this series demonstrated notable antimicrobial activities against a broad panel of bacterial and fungal strains, with certain derivatives exhibiting enhanced potency due to the presence of fluorine atoms (Parikh & Joshi, 2014).
Photoluminescence Properties
Hg(II) complexes of 4-phenyl-5-(3-pyridyl)-1,2,4-triazole-3-thione and 5-(4-pyridyl)-1,3,4-oxadiazole-2-thione have shown notable photoluminescence properties, indicating their potential as fluorescent materials. These complexes exhibit maximum emissions at various wavelengths, providing a framework for further research in material science applications (Bharti et al., 2013).
Liquid Crystalline Properties
3‐(4‐Pyridyl)‐5‐(4‐n‐alkoxy)phenyl‐1,2,4‐oxadiazoles, when mixed with certain carboxylic acids, form supramolecular liquid crystalline complexes. Despite neither the oxadiazole derivatives nor the carboxylic acids being mesomorphic on their own, their complexes exhibit liquid crystalline properties, highlighting their potential use in materials science (Parra et al., 2005).
Anti-aggregatory Activities
Studies comparing 5-phenyl-3-(3-pyridyl)isoxazole and 5-phenyl-3-(3-pyridyl)-1,2,4-oxadiazole have revealed their potential antiaggregatory activities. These compounds have been shown to suppress platelet aggregation, indicating their potential therapeutic use in treating cardiovascular diseases (Demina et al., 2011).
Propriétés
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O/c15-11-7-9(4-5-19-11)13-20-12(21-22-13)8-2-1-3-10(6-8)14(16,17)18/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVREIOKTQODAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152673 | |
| Record name | 2-Chloro-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266692-21-1 | |
| Record name | 2-Chloro-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266692-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


